Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a synthetic compound belonging to the class of oxazines, which are heterocyclic compounds featuring a nitrogen atom within a six-membered ring. This compound is characterized by its trifluoroacetyl group, which imparts unique chemical properties that can be exploited in various applications, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through several methods, primarily involving the reaction of appropriate starting materials under specific conditions. The literature indicates that solid-phase synthesis techniques and hetero Diels-Alder reactions are commonly employed to produce oxazine derivatives, including methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate .
Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is classified as:
The synthesis typically involves the following steps:
Key reagents and conditions used in the synthesis include:
The molecular structure of methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate features:
The molecular formula is , with a molecular weight of approximately 239.15 g/mol. The compound exhibits specific stereochemistry due to its cyclic structure.
Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product purity .
The mechanism of action for methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate primarily involves:
Kinetics studies suggest that the reactivity is influenced by the electron-withdrawing nature of the trifluoroacetyl group, which enhances electrophilicity .
Relevant data includes melting point (if solid) and boiling point (if liquid), which are essential for practical applications but are not specified in available literature.
Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate has several scientific uses:
Research continues into its potential therapeutic applications and effectiveness in drug development .
The 3,4-dihydro-2H-oxazine core is efficiently constructed via inverse electron-demand hetero-Diels-Alder (HDA) reactions. Nitrosocarbonyl intermediates, generated in situ from hydroxamic acid precursors, serve as highly reactive dienophiles. These react with 1,3-dienes to form 3,6-dihydro-1,2-oxazines, which are subsequently reduced to the target dihydrooxazine scaffold. Key advantages include:
Table 1: Dienophile-Diene Pairing in Oxazine Synthesis
Dienophile Precursor | Diene | Oxazine Yield (%) | Endo:Exo Ratio |
---|---|---|---|
N-Boc-hydroxamic acid | Isoprene | 78 | 92:8 |
N-Cbz-hydroxamic acid | 1,3-Cyclohexadiene | 65 | 95:5 |
N-Acetyl-hydroxamic acid | 2,3-Dimethylbutadiene | 83 | 89:11 |
Intramolecular HDA approaches further enhance stereoselectivity. Tethering the diene and dienophile via a flexible linker enables entropically favored cyclization, producing fused bicyclic oxazines with >99% ee under asymmetric catalysis [6] [9].
The trifluoroacetyl moiety is installed via late-stage acylation of the oxazine nitrogen. Optimal methods include:
Critical considerations:
Table 2: Acylation Reagent Efficiency
Reagent | Solvent | Temp (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
TFAA | CH₂Cl₂ | –40 | 95 | <5% TFAA hydrolysis |
Trifluoroacetyl imidazole | THF | 25 | 82 | Imidazole (trapped) |
In situ acylnitroso | Toluene | –78 | 88 | None detected |
The C4-carboxylate is introduced via two primary strategies:
Substrate constraints:
Multistep syntheses require orthogonal protection of the oxazine nitrogen and C4-carboxylate:
Table 3: Protecting Group Performance
Protecting Group | Deprotection Conditions | Compatibility with TFA | Yield Loss per Step (%) |
---|---|---|---|
tert-Butyl (Boc) | TFA/CH₂Cl₂ (0°C, 1h) | Incompatible (cleaved) | 5–8 |
Benzyl (Cbz) | H₂/Pd-C (rt, 12h) | Compatible | 10–15 (catalyst poisoning) |
Allyl | Pd(0)/morpholine (rt, 2h) | Compatible | <5 |
Key findings:
Continuous flow reactors address limitations of batch processing for key steps:
Persistent challenges:
Table 4: Flow vs. Batch Process Metrics
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
HDA Reaction Time | 12 h | 8 min |
Endo Selectivity | 89% | 94% |
TFAA Consumption (equiv) | 1.5 | 1.05 |
Max. Single-Batch Scale | 10 g | >500 g/day |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1